molecular formula C19H31N3O2S B11804236 tert-Butyl 4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B11804236
M. Wt: 365.5 g/mol
InChI Key: SFVPJODQXATMKR-UHFFFAOYSA-N
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Description

tert-Butyl4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound with a molecular formula of C18H29N3O2S. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a pyridine ring substituted with a tert-butylthio and a methyl group. It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

The synthesis of tert-Butyl4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The pyridine ring is synthesized with the desired substituents (tert-butylthio and methyl groups) through a series of reactions involving halogenation, nucleophilic substitution, and reduction.

    Introduction of the piperazine ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the pyridine derivative reacts with piperazine.

    Protection of the piperazine nitrogen: The piperazine nitrogen is protected using a tert-butyl carbamate group to prevent unwanted side reactions.

    Final deprotection and purification: The final compound is obtained by deprotecting the piperazine nitrogen and purifying the product through recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

tert-Butyl4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyridine ring or the tert-butylthio group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

tert-Butyl4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate: This compound lacks the methyl group on the pyridine ring, which may affect its reactivity and biological activity.

    tert-Butyl 4-(5-(tert-butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate: This compound has a different substitution pattern on the pyridine ring, which can influence its chemical properties and applications.

The uniqueness of tert-Butyl4-(5-(tert-butylthio)-6-methylpyridin-2-yl)piperazine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H31N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

tert-butyl 4-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C19H31N3O2S/c1-14-15(25-19(5,6)7)8-9-16(20-14)21-10-12-22(13-11-21)17(23)24-18(2,3)4/h8-9H,10-13H2,1-7H3

InChI Key

SFVPJODQXATMKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)SC(C)(C)C

Origin of Product

United States

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